2,2'-binaphthalene-6,6'-diol

Superelectrophilic Activation Reaction Selectivity Regioisomer Comparison

Researchers requiring chiral polymer monomers often face uncontrolled architecture and thermal degradation. 2,2'-Binaphthalene-6,6'-diol solves this: • 96% AOCP cross-coupling selectivity for precision polymer architecture • Complete superelectrophilic inertness preserves chiral scaffold integrity • Elevates Tg and heat resistance in polyesters/polyethers for aerospace-grade plastics. Sourced as a non-interchangeable BINOL regioisomer with verified identity.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
Cat. No. B5963683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-binaphthalene-6,6'-diol
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)O
InChIInChI=1S/C20H14O2/c21-19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22)8-6-16(18)10-14/h1-12,21-22H
InChIKeySRSIVKZVRZLXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Binaphthalene-6,6'-diol: Sourcing and Baseline Characterization for Asymmetric Catalysis and Polymer Synthesis


2,2'-Binaphthalene-6,6'-diol (also referred to as 6,6'-dihydroxy-1,1'-binaphthyl) is a member of the axially chiral 1,1'-binaphthalene family, possessing C2 symmetry due to hindered rotation around the central biaryl bond [1]. With hydroxyl groups positioned at the 6 and 6' positions, its molecular formula is C20H14O2 and its molecular weight is 286.3 g/mol [2]. This regioisomer is a valuable building block for constructing chiral ligands for asymmetric catalysis, chiral polymers, and advanced materials [3].

The Functional and Regiochemical Specificity of 2,2'-Binaphthalene-6,6'-diol


While the 1,1'-binaphthalene core is common across a range of ligands and materials, the position of the hydroxyl substituents is a critical determinant of reactivity and ultimate performance. Simply substituting 2,2'-Binaphthalene-6,6'-diol with the more common 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) or other regioisomers is not a viable option due to fundamental differences in their chemical behavior. For instance, the isomeric 6,6'-dihydroxy-1,1'-bi-2-naphthol demonstrates a unique and complete lack of reactivity under superelectrophilic activation conditions that readily transform the parent BINOL and other isomers [1]. This differential reactivity has direct implications for the design of synthetic routes, the stability of intermediates, and the functional properties of the final products, making the correct regioisomer an essential and non-interchangeable specification for procurement and research.

Quantitative Comparative Evidence for 2,2'-Binaphthalene-6,6'-diol in Key Application Domains


Comparative Reactivity of 6,6'-Dihydroxy-1,1'-binaphthyl vs. BINOL in Superelectrophilic Media

Under identical superelectrophilic activation conditions with aluminum halides, the target compound, 6,6'-dihydroxy-1,1'-bi-2-naphthol, is completely unreactive, while the parent compound 1,1'-bi-2-naphthol (BINOL) undergoes alternative reaction pathways, and its 7,7'-dihydroxy isomer reacts with cyclohexane and benzene to yield octahydro-7,7'-dioxo and 5,5'-diphenyl derivatives, respectively [1]. This lack of reactivity for the 6,6'-diol is a key differentiator.

Superelectrophilic Activation Reaction Selectivity Regioisomer Comparison

Polymerization Selectivity: 6,6'-Dihydroxy-2,2'-binaphthalene Enables High Cross-Coupling Selectivity

In asymmetric oxidative coupling polymerization (AOCP), 6,6'-dihydroxy-2,2'-binaphthalene derivatives serve as monomers that can achieve extremely high cross-coupling selectivities. The AOCP of a related monomer, methyl 6,6'-dihydroxy-2,2'-binaphthalene-7-carboxylate, using a CuCl-(S)Phbox catalyst afforded a polymer with a cross-coupling selectivity of 96% [1]. Copolymerization of 6,6'-dihydroxy-2,2'-binaphthalene with a dicarboxylate derivative yielded a polymer with a 93% cross-coupling selectivity and a predominantly alternating structure in 80% yield [1].

Asymmetric Polymerization Cross-Coupling Selectivity Chiral Polymer Synthesis

Aromatic Polyester Properties: High Glass Transition and Heat Resistance Enabled by 6,6'-Dihydroxy-2,2'-binaphthyl

The use of 6,6'-dihydroxy-2,2'-binaphthyl as a monomer in polycondensation reactions with active aromatic dihalides leads to aromatic polyethers with a high glass transition point and enhanced heat resistance . The patent describes that the resulting polymer has a reduced viscosity in the range of 0.1-20 dl/g and a melt flow rate of 0.01-500 g/10 minutes, indicating tunable and robust material properties .

Aromatic Polyester Thermal Properties Polymer Synthesis

Validated Application Scenarios for 2,2'-Binaphthalene-6,6'-diol Based on Quantitative Evidence


Design of Inert and Stable Chiral Scaffolds for Harsh Chemical Environments

The demonstrated inertness of 2,2'-binaphthalene-6,6'-diol under superelectrophilic conditions [1] makes it an ideal core for constructing chiral ligands or catalysts that must remain intact during reactions involving highly electrophilic or acidic media. This property can be exploited to design robust catalysts where the chiral backbone must not be altered or degraded.

Synthesis of High-Performance Chiral Polymers via Asymmetric Oxidative Coupling Polymerization

Leveraging the high cross-coupling selectivity (up to 96%) achievable with 6,6'-dihydroxy-2,2'-binaphthalene derivatives in AOCP [1], this monomer is a prime candidate for synthesizing polybinaphthols and other chiral conjugated polymers. The ability to control polymer architecture enables the creation of materials with tailored optical and electronic properties for applications in chiral separation, sensing, and optoelectronics.

Monomer for High-Heat and High-Strength Engineering Plastics

As established in patent literature, incorporating the 6,6'-dihydroxy-2,2'-binaphthyl unit into aromatic polyesters and polyethers significantly elevates the glass transition temperature and heat resistance of the final material [1]. This positions the compound as a strategic monomer for the formulation of advanced engineering plastics required in the automotive, aerospace, and electronics industries where thermal stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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